N-(2-fluorophenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-fluorophenyl)-2,3-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluorophenyl group and two methoxy groups at the 2 and 3 positions of the benzene ring
Mechanism of Action
Target of Action
The primary targets of N-(2-fluorophenyl)-2,3-dimethoxybenzamide are currently unknown . The compound is structurally similar to other fluorinated compounds, which have been found to interact with various receptors
Mode of Action
It is known that fluorinated compounds can interact with their targets in various ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It is known that fluorinated compounds can affect various biochemical pathways, depending on their specific targets
Pharmacokinetics
A related compound, n-(2-fluorophenyl)acetamide, has been found to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Fluorinated compounds can have various effects depending on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability and activity of the compound . Additionally, the presence of other substances can influence its action through interactions or competition for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,3-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2,3-dimethoxybenzoic acid.
Amide Formation: The 2-fluoroaniline is reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-fluorophenyl)-2,3-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-2,3-dimethoxybenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It may exhibit binding affinity to certain proteins, making it useful in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2,3-dimethoxybenzylamine
- N-(2-fluorophenyl)-2,3-dimethoxybenzoic acid
- N-(2-fluorophenyl)-2,3-dimethoxybenzyl alcohol
Comparison:
- N-(2-fluorophenyl)-2,3-dimethoxybenzamide is unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to its analogues.
- N-(2-fluorophenyl)-2,3-dimethoxybenzylamine features an amine group instead of an amide, which may result in different reactivity and binding properties.
- N-(2-fluorophenyl)-2,3-dimethoxybenzoic acid has a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical reactions.
- N-(2-fluorophenyl)-2,3-dimethoxybenzyl alcohol contains a hydroxyl group, which can participate in hydrogen bonding and other interactions not possible with the amide group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and interactions, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGIMKHBKTSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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